4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one
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Overview
Description
4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its unique structure, which includes a quinolinone moiety and a tetrahydropyridoindole ring system, contributes to its biological activity and makes it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinolinone derivative with a tetrahydropyridoindole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone moiety to a more reduced form, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: The compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar tetrahydropyridoindole ring system but lacks the quinolinone moiety, which may result in different biological activities.
tert-butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate: This compound also contains a tetrahydropyridoindole ring system but has different substituents, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of the quinolinone and tetrahydropyridoindole moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17N3O2/c25-20-11-15(13-5-1-4-8-18(13)23-20)21(26)24-10-9-19-16(12-24)14-6-2-3-7-17(14)22-19/h1-8,11,22H,9-10,12H2,(H,23,25) |
InChI Key |
LFFANJJFRHIHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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